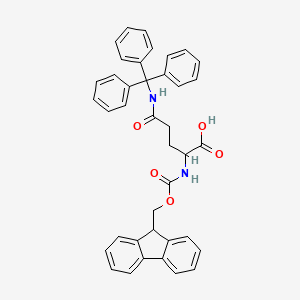

Fmoc-D-Gln(Trt)-OH

Description

The Role of D-Amino Acids in Peptide Design and Biological Systems Research

While the vast majority of naturally occurring proteins are composed of L-amino acids, their stereoisomers, D-amino acids, have garnered significant interest in peptide research and drug development. jpt.compsu.edu The incorporation of D-amino acids into a peptide chain can confer several advantageous properties. One of the most significant benefits is increased resistance to enzymatic degradation. jpt.comnih.gov Proteases, the enzymes that break down proteins and peptides, are highly specific for L-amino acids. nih.gov Peptides containing D-amino acids are therefore less susceptible to proteolysis, leading to a longer half-life and enhanced bioavailability in biological systems. jpt.comnih.gov

Furthermore, the introduction of D-amino acids can influence the three-dimensional structure and biological activity of a peptide. frontiersin.orgmdpi.com By altering the peptide's conformation, D-amino acids can modulate its binding affinity and selectivity for specific biological targets, such as receptors or enzymes. jpt.commdpi.com In some cases, the presence of a D-amino acid is crucial for receptor recognition and subsequent biological response. mdpi.com This strategic use of D-amino acids allows researchers to design peptides with improved therapeutic potential, making them valuable tools in the development of new drugs and for studying biological processes. jpt.commdpi.com

Orthogonal Protecting Group Strategies: Evolution and Rationale for Fmoc/Trt Combinations

The synthesis of complex peptides often requires the use of multiple protecting groups for different functional groups within the molecule. An orthogonal protecting group strategy is a sophisticated approach that employs two or more protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.mejocpr.com This allows for the selective deprotection of specific sites on the peptide, enabling further modifications such as branching, cyclization, or the attachment of labels. fiveable.mecem.com

The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) combination. biosynth.comiris-biotech.de The Fmoc group protects the α-amino group of the amino acid and is removed by a mild base, typically piperidine (B6355638). iris-biotech.de The side-chain protecting groups, often based on the tert-butyl (tBu) group, are stable to these basic conditions and are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). peptide.comiris-biotech.de

For certain amino acids, like glutamine (Gln), the trityl (Trt) group is a preferred side-chain protecting group in Fmoc-based synthesis. peptide.comthermofisher.com The Trt group, like the tBu group, is acid-labile and is removed during the final cleavage step with TFA. iris-biotech.decblpatras.gr The combination of the base-labile Fmoc group for the α-amino protection and the acid-labile Trt group for the side-chain protection of glutamine represents a classic example of an orthogonal protection scheme. peptide.com This strategy ensures that the side chain of glutamine remains protected throughout the peptide assembly and is only deprotected during the final cleavage from the solid support. peptide.comthermofisher.com The use of the bulky Trt group on the side-chain amide of glutamine also helps to prevent side reactions, such as dehydration, that can occur during synthesis. thermofisher.com

| Protecting Group | Chemical Family | Cleavage Condition | Protected Functional Group |

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | α-Amino group |

| Trt | Trityl | Acid (e.g., TFA) | Side-chain amide (Gln) |

| tBu | tert-Butyl | Acid (e.g., TFA) | Side-chain carboxyl/hydroxyl |

| Boc | tert-Butoxycarbonyl | Acid (e.g., TFA) | α-Amino group |

Overview of Fmoc-D-Gln(Trt)-OH as a Specialized Building Block in Academic Research

This compound is a commercially available amino acid derivative that serves as a standard building block for introducing D-glutamine residues into a peptide sequence using Fmoc-based SPPS. sigmaaldrich.comsigmaaldrich.commedchemexpress.com Its specific structure combines the features discussed in the previous sections: the D-configuration of the amino acid, the Fmoc protecting group on the α-amino terminus, and the Trt protecting group on the side-chain amide of glutamine.

This particular combination makes this compound a valuable tool for researchers investigating the structure-activity relationships of peptides. By incorporating this building block, scientists can synthesize peptides with enhanced stability against enzymatic degradation and probe the conformational requirements for biological activity. nih.govfrontiersin.org For example, it has been used in the synthesis of cyclic peptides and other complex peptide structures. nih.gov The use of the Trt group for side-chain protection is particularly advantageous as it can offer better solubility in common SPPS solvents compared to its unprotected counterpart and provides robust protection against side reactions. cblpatras.grpeptide.com The ready availability and well-established use of this compound in automated peptide synthesizers further contribute to its importance as a specialized reagent in academic and industrial research laboratories. sigmaaldrich.comaltabioscience.com

| Property | Description |

| Chemical Name | N-α-Fmoc-N-γ-trityl-D-glutamine |

| Synonyms | This compound |

| Molecular Formula | C39H34N2O5 |

| Molecular Weight | 610.70 g/mol |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

| Protecting Groups | Fmoc (α-amino), Trt (side-chain amide) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGICUODAOGOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of Fmoc D Gln Trt Oh

Historical and Contemporary Approaches to Fmoc-D-Gln(Trt)-OH Synthesis

The preparation of this compound has evolved to address challenges such as the cost and availability of starting materials. While earlier methods may have utilized D-glutamine as a direct precursor, contemporary approaches often start from the more readily available and less expensive D-glutamic acid. google.com

Multi-Step Synthetic Routes from Precursors

A common synthetic pathway begins with D-glutamic acid. This multi-step process involves the protection of various functional groups, conversion of the side-chain carboxylic acid to an amide, and subsequent introduction of the final protecting groups. A representative synthetic scheme is outlined below:

Protection of D-Glutamic Acid: The synthesis can be initiated by protecting the α-amino group of D-glutamic acid with a benzyloxycarbonyl (Z or Cbz) group and the α-carboxyl group as a benzyl (B1604629) (Bzl) ester. google.com This results in the formation of N-benzyloxycarbonyl-D-glutamic acid benzyl ester. google.com

Amidation of the Side Chain: The γ-carboxyl group is then converted to an amide. This can be achieved by reacting the protected D-glutamic acid derivative with ethyl chloroformate and ammonia (B1221849) water in the presence of triethylamine. google.com This step yields N-benzyloxycarbonyl-D-glutamine benzyl ester. google.com

Introduction of the Trityl Group: The side-chain amide is protected with a trityl (Trt) group. This is accomplished by reacting the N-benzyloxycarbonyl-D-glutamine benzyl ester with trityl alcohol under acidic conditions, such as in the presence of concentrated sulfuric acid. google.com

Deprotection of Z and Bzl Groups: The benzyloxycarbonyl and benzyl protecting groups are then removed, typically through hydrogenation, to yield N-trityl-D-glutamine (D-Gln(Trt)-OH). google.com

Introduction of the Fmoc Group: The final step is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. google.com This is typically done using Fmoc-Cl or Fmoc-Osu to yield the final product, this compound. google.com

| Step | Reactants | Product |

| 1 | D-glutamic acid, Benzyloxycarbonyl chloride, Benzyl bromide, Triethylamine | N-benzyloxycarbonyl-D-glutamic acid benzyl ester |

| 2 | N-benzyloxycarbonyl-D-glutamic acid benzyl ester, Triethylamine, Ethyl chloroformate, Ammonia water | N-benzyloxycarbonyl-D-glutamine benzyl ester |

| 3 | N-benzyloxycarbonyl-D-glutamine benzyl ester, Trityl alcohol, Concentrated sulfuric acid | N-benzyloxycarbonyl-N-trityl-D-glutamine benzyl ester |

| 4 | N-benzyloxycarbonyl-N-trityl-D-glutamine benzyl ester, Hydrogen, Palladium on carbon | N-trityl-D-glutamine |

| 5 | N-trityl-D-glutamine, Fmoc-Cl or Fmoc-Osu | This compound |

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvents, reaction times, and temperature. For instance, the amidation step is typically carried out at a controlled temperature range of -20 to 20°C for 6 to 24 hours to ensure efficient conversion. google.com Similarly, the tritylation reaction is conducted at an elevated temperature of 40-60°C for 8 to 24 hours. google.com

Recent advancements in synthetic chemistry, such as the application of machine learning and deep learning, are being explored to predict and optimize reaction outcomes in peptide synthesis. nih.gov These computational approaches analyze vast datasets from automated synthesizers to identify optimal conditions, potentially leading to more efficient and reliable production of complex peptides and their building blocks. nih.gov

Protecting Group Considerations in this compound Synthesis

The success of peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions. biosynth.com In the synthesis of this compound, the Fmoc and Trityl groups play distinct and critical roles.

Selective Protection of the Alpha-Amino Functionality with Fmoc

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids. peptide.comiris-biotech.de Its key advantage lies in its stability under the acidic conditions used to remove many side-chain protecting groups, while being easily cleaved by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comiris-biotech.de This allows for the sequential addition of amino acids to a growing peptide chain during solid-phase peptide synthesis. biosynth.com

Side-Chain Amide Protection with the Trityl Group

The side chain of glutamine contains an amide group that can participate in undesirable side reactions during peptide synthesis. peptide.com To prevent this, the amide nitrogen is protected with the trityl (Trt) group. peptide.com The Trt group is an acid-labile protecting group, meaning it is stable under the basic conditions used for Fmoc removal but can be cleaved with acids like trifluoroacetic acid (TFA). peptide.compeptide.com

Besides preventing side reactions, the bulky trityl group also enhances the solubility of the protected amino acid derivative. peptide.com Fmoc-Gln-OH has poor solubility in common SPPS solvents like DMF, but the presence of the Trt group in Fmoc-Gln(Trt)-OH significantly improves its solubility, facilitating its use in automated peptide synthesizers. peptide.compeptide.com

Orthogonality of Fmoc and Trityl Protecting Groups in Synthesis

The combination of the Fmoc and Trityl protecting groups in this compound exemplifies the principle of orthogonality in peptide synthesis. peptide.comiris-biotech.de Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.comiris-biotech.de

In the Fmoc/tBu strategy, which is widely used in SPPS, the α-amino group is protected by the base-labile Fmoc group, while the side chains are protected by acid-labile groups like tert-butyl (tBu) or trityl (Trt). peptide.comresearchgate.net This orthogonality is fundamental to the stepwise elongation of the peptide chain. The Fmoc group is removed at each cycle with a base to allow for the coupling of the next amino acid, while the Trt group on the glutamine side chain remains intact. peptide.comiris-biotech.de The Trt group is then removed along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin at the end of the synthesis using a strong acid cocktail, typically containing TFA. iris-biotech.desigmaaldrich.com

| Protecting Group | Chemical Name | Lability | Purpose in this compound Synthesis |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile (e.g., Piperidine) | Temporary protection of the α-amino group |

| Trt | Trityl (Triphenylmethyl) | Acid-labile (e.g., Trifluoroacetic Acid) | Protection of the side-chain amide |

Exploration of Alternative Precursors and Starting Materials

Purification and Isolation Techniques in the Research Synthesis of this compound

The final purity of this compound is crucial for its successful use in SPPS. Purification aims to remove impurities such as byproducts from the Fmoc protection step, unreacted starting materials, and residual solvents, which can lead to truncated or modified peptides. sigmaaldrich.com

Recrystallization is a common and effective method for purifying the crude product. A specific procedure for Fmoc-Gln(Trt)-OH involves dissolving the crude material in a solvent like isopropyl alcohol at an elevated temperature (e.g., 50°C), followed by cooling, filtration, and washing with a non-polar solvent like toluene. ajpamc.com Other solvent systems reported for the recrystallization of Fmoc-amino acids include ethanol/water and hexane/ethyl acetate. google.comthermofisher.com

Liquid-liquid extraction is often employed during the workup phase to isolate the product. A typical procedure for isolating an Fmoc-protected amino acid involves acidifying the aqueous reaction mixture with an acid like HCl to a low pH (e.g., 1-2). thermofisher.com This protonates the carboxyl group, causing the Fmoc-amino acid to precipitate or become soluble in a water-immiscible organic solvent. The product is then extracted into a solvent such as ethyl acetate, washed with water and brine, dried, and concentrated. thermofisher.com

Chromatographic techniques are frequently necessary to achieve the high purity required for peptide synthesis. biosynth.com For research-scale synthesis, flash column chromatography using silica (B1680970) gel is a standard method for removing impurities with different polarities. nih.gov For achieving the highest levels of purity (often >98%), preparative HPLC is the method of choice. nih.gov

Precipitation and washing can also be used as a purification step. The crude product, dissolved in a polar solvent like N,N-dimethylformamide (DMF), can be precipitated by the addition of water. The resulting solid can then be filtered and washed with various solvents, such as a dichloromethane (B109758) mixture, to remove soluble impurities. nih.gov

| Technique | Description | Application | Reference(s) |

| Recrystallization | The crude solid is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize. | Primary method for purifying large quantities of crude product. | ajpamc.com, google.com, thermofisher.com |

| Extraction | The product is partitioned between two immiscible liquid phases (e.g., aqueous and organic) based on its solubility. | Used during reaction workup to isolate the product from water-soluble reagents and byproducts. | thermofisher.com |

| Flash Chromatography | The product is separated from impurities by passing it through a silica gel column using a solvent gradient. | Purification of research-scale quantities to remove closely related impurities. | nih.gov |

| Preparative HPLC | High-resolution chromatography used to isolate the pure compound from a mixture. | Final polishing step to achieve very high purity (>98%). | nih.gov |

| Precipitation/Washing | The product is precipitated from a solution by adding an anti-solvent, followed by washing the solid. | A rapid method for initial purification and isolation from the reaction mixture. | nih.gov |

Integration of Fmoc D Gln Trt Oh in Solid Phase Peptide Synthesis Spps Methodologies

The chemical compound N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamine(trityl), commonly known as Fmoc-D-Gln(Trt)-OH, is a critical building block in the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides containing D-glutamine. sigmaaldrich.comiris-biotech.degoogle.com The Fmoc group serves as a temporary protecting group for the α-amino group, while the trityl (Trt) group protects the side-chain amide of the D-glutamine residue. nih.gov This dual protection strategy is fundamental to the controlled, stepwise assembly of peptide chains on a solid support. The Trt group enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). peptide.com

Foundation of Fmoc-Based SPPS Protocols Utilizing this compound

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of this compound within this framework follows a well-established protocol of deprotection and coupling steps.

Resin Loading and Functionalization Strategies

The initial step in SPPS is the covalent attachment of the first amino acid, in this case, this compound, to a solid support or resin. The choice of resin is dictated by the desired C-terminal functionality of the final peptide.

For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a popular choice. biotage.comchempep.com The loading of this compound onto 2-CTC resin is typically performed in a non-polar solvent like dichloromethane (B109758) (DCM) in the presence of a hindered base such as diisopropylethylamine (DIPEA). sigmaaldrich.comuci.edu The bulky nature of the trityl group on the resin minimizes the risk of racemization and diketopiperazine formation, a common side reaction with C-terminal proline or other sterically unhindered amino acids. peptide.comsigmaaldrich.com The loading efficiency can be affected by the quality of the resin, with hydrolysis of the chloride to a hydroxyl group deactivating the resin. researchgate.net

For the synthesis of peptide amides, Rink Amide resin is frequently employed. biotage.comglycopep.comchemimpex.com The functionalization involves an initial Fmoc deprotection of the resin, followed by the coupling of this compound using standard activation methods. sigmaaldrich.comapexbt.com The loading is typically achieved by activating the carboxylic acid of the amino acid derivative with a coupling reagent and a base. sigmaaldrich.com

After loading, any unreacted functional sites on the resin are often "capped" to prevent the formation of deletion sequences. A common capping solution is a mixture of DCM, methanol, and DIPEA. uci.edu The loading level of the resin is a critical parameter and is determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct released upon treatment of a known weight of resin with a piperidine (B6355638) solution. nih.gov

Fmoc Deprotection Chemistries and Kinetic Studies

A pivotal step in the SPPS cycle is the removal of the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. scielo.org.mxrsc.org A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring system. rsc.orgresearchgate.netacs.org This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. scielo.org.mxacs.org The highly reactive DBF is then trapped by the excess amine in the deprotection solution to form a stable adduct. springernature.comnih.gov This scavenging of DBF is crucial to prevent its reaction with the newly deprotected peptide amine, which would terminate the chain elongation. acs.org

Kinetic studies of the Fmoc deprotection are often conducted by monitoring the UV absorbance of the DBF-adduct, which typically has a maximum absorbance around 300-302 nm. scielo.org.mxresearchgate.net These studies help in optimizing deprotection times and conditions to ensure complete removal of the Fmoc group, which is essential for preventing the formation of deletion peptides. rsc.org Incomplete deprotection can be caused by factors like steric hindrance or peptide aggregation. scielo.org.mx

While 20% piperidine in DMF is the standard reagent for Fmoc removal, alternatives have been investigated to address issues like toxicity and regulatory control of piperidine. scielo.org.mxspringernature.comacsgcipr.org

Piperidine : It is the most widely used and well-characterized deprotection reagent. springernature.comnih.gov However, it is a controlled substance and can induce side reactions like aspartimide formation. researchgate.net5z.com

4-Methylpiperidine (B120128) : This derivative has been shown to have similar or even slightly higher efficacy in Fmoc removal compared to piperidine. scielo.org.mx5z.comresearchgate.netembrapa.br It is not a controlled substance, making it a convenient alternative. scielo.org.mx5z.com Studies have shown that peptides synthesized using 4-methylpiperidine have comparable purity and yield to those made with piperidine. scielo.org.mx5z.com

Piperazine : While it can remove the Fmoc group, its lower basicity can lead to slower deprotection rates compared to piperidine. rsc.org To enhance its speed, it is sometimes used in combination with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgacsgcipr.org

| Deprotection Reagent | Typical Concentration | Key Findings from Comparative Studies |

| Piperidine | 20% in DMF | The standard reagent with well-understood kinetics; however, it is a controlled substance and can promote aspartimide formation. scielo.org.mxresearchgate.netspringernature.com5z.com |

| 4-Methylpiperidine | 20% in DMF | Shows identical or superior efficiency to piperidine in Fmoc removal and is not a controlled substance. scielo.org.mx5z.comresearchgate.net It is considered a good substitute for piperidine. researchgate.netembrapa.br |

| Piperazine | 5% in DMF with 2% DBU | Can be slower than piperidine when used alone due to lower basicity. rsc.org A combination with DBU can significantly accelerate the deprotection, rivaling the speed of 20% piperidine. rsc.org |

Mechanistic Investigations of Base-Labile Fmoc Removal

Peptide Bond Formation with this compound: Coupling Reagent Efficacy and Optimization

To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid is activated using a coupling reagent. These reagents are typically phosphonium (B103445) or aminium/uronium salts.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used and cost-effective coupling reagent that provides efficient coupling with low racemization. peptide.comglobalresearchonline.net

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Generally considered more reactive than HBTU, making it particularly effective for difficult couplings, such as those involving sterically hindered amino acids. peptide.comamericanlaboratory.com It is based on the less acidic HOAt, which contributes to its higher reactivity. sigmaaldrich.comresearchgate.net

HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : The presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring makes HCTU more reactive than HBTU, leading to faster coupling times. americanlaboratory.combachem.com Comparative studies have shown HCTU to be a highly efficient coupling reagent, producing peptides of similar purity to HATU. americanlaboratory.com

The choice of coupling reagent can impact the purity and yield of the final peptide. For instance, aminium-based reagents like HBTU and HATU can sometimes lead to guanidinylation of the N-terminal amine as a side reaction. sigmaaldrich.commesalabs.com Newer reagents like COMU have been developed to offer high efficiency with a better safety profile and reduced side reactions. peptide.combachem.com

| Coupling Agent | Chemical Class | Relative Efficacy and Key Features |

| HATU | Aminium/Uronium Salt | Highly reactive, less epimerization, and effective for sterically hindered couplings. peptide.comamericanlaboratory.com Considered superior to HOBt-based reagents. sigmaaldrich.com |

| HBTU | Aminium/Uronium Salt | A popular and efficient reagent for routine synthesis, though it may cause guanidinylation. peptide.comsigmaaldrich.com |

| HCTU | Aminium/Uronium Salt | More reactive than HBTU due to the 6-chloro substitution, resulting in higher reaction rates. americanlaboratory.combachem.com |

Table of Compound Names

| Abbreviation | Full Chemical Name |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamine(trityl) |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Trt | Trityl |

| DCM | Dichloromethane |

| DIPEA | Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| 2-CTC | 2-Chlorotrityl chloride |

| DBF | Dibenzofulvene |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HCTU | O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate |

Steric and Electronic Effects on Coupling Efficiency with D-Glutamine Derivatives

The coupling efficiency of this compound is influenced by both steric and electronic factors. The bulky trityl (Trt) group on the side-chain amide of glutamine can present steric hindrance, potentially slowing down the coupling reaction. biorxiv.org This effect can be particularly pronounced when coupling to a sterically hindered amino acid on the resin or when synthesizing long or complex peptide sequences. biorxiv.org

The choice of coupling reagents and conditions plays a pivotal role in overcoming these steric challenges. Highly efficient coupling reagents, such as phosphonium or uronium/guanidinium salts, are often employed to drive the reaction to completion. luxembourg-bio.combachem.com The electronic nature of the activated carboxyl group and the nucleophilicity of the free amine on the growing peptide chain are also key determinants of coupling efficiency.

| Factor | Effect on Coupling Efficiency | Mitigation Strategy |

|---|---|---|

| Steric Hindrance (Trt group) | Can decrease reaction rate | Use of potent coupling reagents (e.g., HATU, HBTU), extended reaction times, or elevated temperatures. |

| Electronic Effects | Activation of the carboxylic acid is crucial for efficient coupling. | Selection of appropriate activating agents (e.g., DIC/HOBt) to form a highly reactive ester. bachem.com |

| Solubility | The Trt group improves the solubility of the Fmoc-amino acid. peptide.com | Ensures the availability of the reagent in the reaction solvent (e.g., DMF, NMP). peptide.com |

Challenges and Solutions in Incorporating this compound into Complex Peptide Sequences

Minimizing Side Reactions During Coupling and Deprotection

A significant side reaction involving glutamine residues, particularly at the N-terminus, is the formation of pyroglutamate (B8496135) (pGlu). peptide.commdpi.com This intramolecular cyclization can occur under both acidic and basic conditions, leading to a truncated and modified peptide. peptide.commdpi.com While this reaction is more commonly associated with N-terminal glutamine, it can also happen during the coupling of an amino acid to a newly deprotected glutamine residue. mdpi.com

Strategies to minimize pyroglutamate formation include:

Use of optimized coupling protocols: Accelerating the coupling reaction by using highly efficient reagents and an excess of the incoming amino acid can reduce the time the deprotected N-terminal glutamine is exposed to conditions that favor cyclization. mdpi.com

Pre-activation: Forming an active ester of the incoming amino acid before its addition to the resin can also mitigate this side reaction. mdpi.com

Side-chain protection: The use of a bulky protecting group like trityl (Trt) on the glutamine side chain, as in Fmoc-Gln(Trt)-OH, can help to sterically hinder the cyclization reaction. mdpi.com

Controlled deprotection: Adding HOBt to the piperidine deprotection solution has been shown to suppress pyroglutamate formation. peptide.com

It is important to note that under physiological conditions, the equilibrium between glutamine and pyroglutamate strongly favors pyroglutamate, although the non-enzymatic conversion is slow. nih.gov In peptide synthesis, the conditions can accelerate this conversion. eurekalert.org

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. peptide.comiris-biotech.de This intramolecular cyclization involves the peptide backbone nitrogen attacking the side-chain carboxyl group of aspartic acid, leading to a stable five-membered ring. iris-biotech.deiris-biotech.de This can result in the formation of various by-products, including α- and β-peptides and their epimers, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.com

While this side reaction does not directly involve glutamine, the strategies to mitigate it are relevant to the synthesis of complex peptides that may contain both aspartic acid and glutamine residues. Key strategies include:

Use of bulky side-chain protecting groups for Asp: Employing protecting groups with increased steric bulk compared to the standard tert-butyl (tBu) group, such as 3-ethyl-3-pentyl (Epe) or 5-n-butyl-5-nonyl (Bno), can effectively minimize aspartimide formation. researchgate.netnih.gov

Backbone protection: The introduction of a temporary protecting group on the amide nitrogen of the residue preceding aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent the cyclization. peptide.comiris-biotech.de This is often achieved by using a pre-formed dipeptide unit like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.deiris-biotech.de

Modified deprotection conditions: Adding an acidic additive like formic acid to the piperidine deprotection solution can reduce the basicity and thus suppress aspartimide formation. peptide.com However, this may require longer deprotection times.

| Side Reaction | Problematic Sequences/Conditions | Mitigation Strategy | Reference |

|---|---|---|---|

| Pyroglutamate Formation | N-terminal Gln; Acidic or basic conditions | Efficient coupling; Pre-activation; Side-chain protection (Trt); HOBt in deprotection solution | peptide.commdpi.com |

| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser; Basic conditions (piperidine) | Bulky Asp side-chain protecting groups (e.g., Epe, Bno); Backbone protection (e.g., Dmb); Modified deprotection cocktails | peptide.comiris-biotech.deresearchgate.netnih.gov |

Strategies to Prevent Pyroglutamine Formation from L-Glutamine Analogs

Impact of Protecting Group Stability on Synthesis Fidelity

The stability of the trityl (Trt) protecting group on the glutamine side chain is crucial for the fidelity of the synthesis. The Fmoc/tBu strategy relies on an orthogonal protection scheme where the Fmoc group is labile to basic conditions (piperidine), while the side-chain protecting groups (like Trt and tBu) are labile to strong acids (TFA). iris-biotech.deresearchgate.netaltabioscience.com

The Trt group is generally stable under the basic conditions of Fmoc deprotection. However, prolonged or repeated exposure to these conditions, especially in the synthesis of long peptides, can lead to premature deprotection. If the Trt group is lost prematurely, the unprotected glutamine side-chain amide can participate in side reactions.

Conversely, the Trt group must be efficiently removed during the final cleavage from the resin with TFA. In some cases, particularly when an Asn(Trt) or Gln(Trt) residue is at the N-terminus of the peptide, the removal of the Trt group can be slow and may require extended cleavage times. peptide.comthermofisher.com Incomplete removal of the Trt group results in a protected peptide impurity that must be removed during purification.

Optimization of Reaction Times and Temperatures in Automated and Manual SPPS

Optimizing reaction times and temperatures is essential for the successful incorporation of this compound, whether the synthesis is performed manually or on an automated synthesizer.

Automated SPPS: Automated synthesizers offer precise control over reaction cycles, including coupling and deprotection times, and often have options for heating. americanpeptidesociety.org For sterically hindered couplings involving this compound, increasing the reaction temperature can significantly enhance the coupling rate and efficiency. peptide.com Modern synthesizers may use induction heating or other methods to apply controlled temperature profiles. americanpeptidesociety.org However, elevated temperatures can also increase the risk of side reactions like racemization and aspartimide formation, so a careful balance must be struck. researchgate.net Real-time monitoring techniques, such as UV monitoring, can help to ensure that each step goes to completion. americanpeptidesociety.org

Manual SPPS: In manual synthesis, the operator has greater flexibility to adjust reaction times based on in-process tests, such as the Kaiser test, to confirm the completion of a coupling reaction. This can be particularly advantageous for difficult sequences where a standard automated protocol might be insufficient. While manual synthesis can be more labor-intensive, it allows for on-the-fly optimization. nih.gov For challenging couplings, extended reaction times at room temperature or gentle heating may be employed.

The choice between automated and manual synthesis often depends on the complexity and length of the peptide. For routine synthesis of shorter peptides, automation offers high throughput and reproducibility. americanpeptidesociety.org For particularly challenging sequences, the adaptability of manual synthesis can be invaluable. nih.gov

| Parameter | Optimization Strategy | Considerations |

|---|---|---|

| Reaction Time (Coupling) | Extend for sterically hindered residues. Monitor completion with tests like the Kaiser test (manual) or UV monitoring (automated). | Longer times increase the risk of side reactions. |

| Temperature (Coupling) | Increase temperature to accelerate slow couplings. | Higher temperatures can promote racemization and other side reactions. researchgate.net |

| Reaction Time (Deprotection) | Ensure complete Fmoc removal. May need to be extended if using modified, less basic deprotection reagents. | Incomplete deprotection leads to deletion sequences. |

| Reaction Time (Cleavage) | May need to be extended for N-terminal Gln(Trt) to ensure complete Trt group removal. thermofisher.com | Prolonged acid exposure can increase side reactions like pyroglutamate formation. thermofisher.com |

Cleavage and Side-Chain Deprotection Strategies for Peptides Containing this compound

The successful synthesis of a peptide culminates in the crucial steps of cleavage from the solid support and the removal of all protecting groups to yield the final, active peptide. For peptides incorporating the this compound residue, this process involves carefully chosen acidic conditions to ensure the efficient removal of the acid-labile trityl (Trt) group from the glutamine side chain and other protecting groups, while simultaneously cleaving the peptide from the resin.

Acid-Labile Trityl Removal from the Glutamine Side Chain

The trityl (Trt) group is a bulky, acid-sensitive protecting group employed for the side-chain amide of glutamine to prevent side reactions, such as nitrile formation, and to enhance the solubility of the Fmoc-amino acid derivative. peptide.compeptide.com Its removal is a critical step and is achieved under acidic conditions, typically at the end of the synthesis during the global deprotection procedure.

The deprotection mechanism relies on the cleavage of the nitrogen-carbon bond of the glutamine side-chain amide by a strong acid, most commonly Trifluoroacetic Acid (TFA). peptide.com The stability of the resulting trityl carbocation, a highly stabilized species, makes this cleavage favorable. However, this reactive carbocation can lead to undesired side reactions, such as the irreversible alkylation of nucleophilic residues within the peptide sequence, particularly tryptophan and methionine.

To mitigate these side reactions, scavengers are essential components of the deprotection cocktail. These are nucleophilic compounds added to the TFA mixture to trap the reactive carbocations as they are formed. Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS or TIPS), are highly effective scavengers for the trityl cation, converting it to the inert triphenylmethane. csic.es The general conditions for Trt group removal from glutamine involve treatment with a high concentration of TFA, typically 90-95%, in the presence of scavengers. google.com While milder conditions (e.g., 1% TFA in Dichloromethane (DCM)) can be used for removing highly sensitive trityl-based groups from other amino acids or linkers, the Trt group on the glutamine amide requires these stronger acidic conditions for complete and efficient removal. google.comiris-biotech.de Research has shown that in some cases, particularly when an Asn(Trt) residue is at the N-terminus, deprotection can be slow, necessitating extended reaction times to ensure complete removal. google.com

Global Cleavage of Peptides from Solid Support

Global cleavage is the final step in solid-phase peptide synthesis (SPPS), where the fully assembled peptide is detached from the resin support, and all side-chain protecting groups are removed concurrently. acs.org For peptides synthesized using the Fmoc/tBu strategy and containing the this compound residue, this is accomplished with a single, potent acidic cocktail.

The standard reagent for this process is Trifluoroacetic Acid (TFA). However, pure TFA is rarely used due to the generation of various reactive cationic species from the cleavage of protecting groups (like tBu and Trt) and the resin linker itself. acs.org These cations can modify sensitive amino acid residues. Therefore, a "cleavage cocktail" containing TFA and a combination of scavengers is used. The composition of this cocktail is tailored based on the amino acid sequence of the peptide.

For peptides containing acid-labile groups like Trt, scavengers that can efficiently quench the stable trityl cation are crucial. csic.es Triisopropylsilane (TIS) is a preferred scavenger for this purpose. Water is also commonly included to act as a scavenger for tert-butyl cations generated from tBu-protected residues (e.g., Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu)). google.com

Several standard cleavage cocktails have been developed for Fmoc-SPPS. The selection depends on the specific amino acids present in the peptide sequence.

| Reagent Name | Composition (v/v/v) | Key Applications and Remarks | Reference |

|---|---|---|---|

| Standard (TFA/TIS/H₂O) | TFA (95%) / TIS (2.5%) / H₂O (2.5%) | A general-purpose, non-malodorous cocktail suitable for most sequences, including those with Trt, Pbf, and tBu groups. It is effective for quenching Trt cations. | acs.org |

| Reagent B | TFA (88%) / Phenol (5%) / H₂O (5%) / TIS (2%) | An "odorless" cocktail particularly recommended for peptides containing Trt-based protecting groups. Phenol also acts as a scavenger. | google.comsigmaaldrich.com |

| Reagent K | TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%) | A universal and potent cleavage mixture. Thioanisole helps protect against reattachment and modification of Trp, while EDT (ethanedithiol) is a strong scavenger for t-butyl cations and helps keep Cys residues reduced. | acs.orggoogle.com |

The cleavage process typically involves treating the peptide-resin with the chosen cocktail for 1 to 4 hours at room temperature. google.comsigmaaldrich.com Following cleavage, the peptide is precipitated from the TFA solution using a cold organic solvent, such as diethyl ether, and then collected for purification.

Solution-Phase Peptide Synthesis Applications of this compound

While solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide production, solution-phase peptide synthesis (LPPS) remains a valuable strategy, especially for large-scale synthesis and the preparation of peptide fragments. google.comchempep.com The application of this compound in solution-phase synthesis is primarily centered on its use in convergent or fragment condensation strategies. google.comgoogle.com

In a typical fragment condensation approach, smaller, fully protected peptide segments are synthesized independently and then coupled together in solution to form the final, larger peptide. This method can improve solubility and purification outcomes compared to the stepwise synthesis of long, difficult sequences.

This compound is well-suited for this strategy for several reasons:

Synthesis of Protected Fragments: A peptide fragment containing Gln(Trt) can be synthesized on a highly acid-sensitive resin (e.g., 2-chlorotrityl chloride resin). This allows the protected fragment to be cleaved from the support under very mild acidic conditions (e.g., 1-2% TFA in DCM or with hexafluoroisopropanol) that leave the Trt and other acid-labile side-chain protecting groups intact. iris-biotech.degoogle.com

Fragment Coupling in Solution: The resulting fully protected fragment, with its C-terminus free and the Gln side-chain masked by the Trt group, can then be coupled to another protected fragment in solution using standard peptide coupling reagents. google.com The presence of the bulky Trt group continues to prevent side-chain reactions during this coupling step.

Final Deprotection: After the full peptide sequence is assembled in solution, a final global deprotection step is performed. This involves treating the peptide with a strong acid cocktail, such as TFA with scavengers, similar to the final cleavage step in SPPS. peptide.com This single, final acid treatment removes the Trt group from glutamine along with all other side-chain protecting groups.

This approach avoids the repeated base treatment (for Fmoc removal) on the entire length of a sensitive peptide, which can be problematic in SPPS. However, the direct, stepwise use of this compound in solution-phase synthesis is less common. This is because the orthogonal Fmoc/tBu strategy relies on the differential stability of the protecting groups. The need for strong acid to remove the Trt group makes it non-orthogonal to other acid-labile groups if selective deprotection were required during a stepwise solution synthesis. For specific applications like DNA-encoded libraries, where harsh acidic conditions must be avoided altogether to preserve the DNA tag, Trt-protected glutamine is considered incompatible. acs.org

Advanced Applications of Peptides Incorporating Fmoc D Gln Trt Oh in Academic Research

Design and Synthesis of Peptide-Based Therapeutics and Biomolecules

The synthesis of peptides for therapeutic and biomolecular research often requires the incorporation of non-natural amino acids to overcome the limitations of their natural counterparts. Fmoc-D-Gln(Trt)-OH is instrumental in this context, offering solutions to challenges such as proteolytic instability and providing avenues for tuning biological activity. jpt.comformulationbio.com The use of the Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a peptide chain. iris-biotech.de The trityl (Trt) group protects the side-chain amide of glutamine, preventing undesirable side reactions during synthesis and improving the solubility of the amino acid derivative. peptide.com

Exploiting D-Glutamine for Enhanced Proteolytic Stability in Research Models

A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. formulationbio.comresearchgate.net Natural peptides are composed of L-amino acids, and proteases are stereospecific for these L-configurations. By incorporating D-amino acids, such as D-glutamine from this compound, into a peptide sequence, researchers can create peptides that are resistant to enzymatic degradation. formulationbio.commdpi.com This increased stability leads to a longer half-life in biological systems, which is a crucial attribute for therapeutic candidates. mdpi.com

Research has demonstrated that even the substitution of a single L-amino acid with its D-enantiomer can significantly enhance a peptide's resistance to proteolysis. mdpi.com For instance, studies on minigastrin analogues, which are used in targeting cholecystokinin-2 receptors (CCK2R) in certain cancers, have shown that incorporating a linker of D-amino acids, including D-glutamine, improves their metabolic stability. mdpi.comnih.gov One study found that a linker of six D-glutamine residues resulted in a significantly prolonged half-life in human serum. mdpi.com This enhanced stability allows for more effective targeting and imaging of tumors in research models. nih.gov

| Research Area | Peptide Modification | Observed Outcome in Research Models |

| Cancer Imaging and Therapy | Incorporation of D-glutamine linkers in minigastrin analogues. mdpi.comnih.gov | Increased metabolic stability and improved tumor targeting. nih.gov |

| General Peptide Therapeutics | Substitution of L-amino acids with D-amino acids. formulationbio.commdpi.com | Enhanced resistance to proteolytic degradation, leading to longer in vivo half-life. mdpi.com |

| Antimicrobial Peptides | Incorporation of D-amino acids. nih.gov | Improved antibacterial action. nih.gov |

Development of Modified Peptides with Tuned Biological Activities

The incorporation of D-glutamine can also be used to fine-tune the biological activity of peptides. The three-dimensional structure of a peptide is critical for its interaction with biological targets such as receptors and enzymes. jpt.comrsc.org Introducing a D-amino acid can alter the peptide's conformation, potentially leading to changes in binding affinity and specificity. formulationbio.comresearchgate.net

In some cases, the introduction of a D-amino acid can lead to an increase in receptor binding affinity. mdpi.com This can be advantageous in designing more potent therapeutic agents. For example, in the development of IgG-binding peptides, derivatives incorporating D-amino acids at specific positions were synthesized to evaluate their effect on secondary structure and binding affinity. jst.go.jp Furthermore, the modification of peptide structures is a growing area of research, with side-chain manipulations and backbone modifications being popular methods to achieve optimal secondary structures for improved biological activity while maintaining stability and solubility. rsc.org

Bioconjugation Strategies and Research Constructs

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. This compound can be incorporated into peptides that are subsequently used in bioconjugation to create sophisticated research tools and potential therapeutic agents. chemimpex.comchemimpex.com

Attachment of Peptides to Biomolecules for Targeted Research Applications

Peptides containing D-glutamine can be designed to bind to specific cellular targets and then conjugated to other molecules, such as imaging agents or drugs, for targeted delivery. pnas.org The resistance of D-peptides to degradation makes them ideal for in vivo targeting applications. pnas.org

A notable example is the development of D-peptides for targeting the cell nucleolus. researchgate.net Researchers have shown that self-assembling D-peptides can accumulate in the nucleolus, a subcellular organelle, and induce cell death, offering a potential strategy for cancer therapy. researchgate.net The use of D-peptides in such constructs is critical for their stability and function within the cellular environment.

Integration into Advanced Drug Delivery System Research Scaffolds

Peptides incorporating this compound are also valuable in the construction of advanced drug delivery systems. rsc.org These peptides can be designed to self-assemble into nanostructures, such as hydrogels, which can encapsulate and release therapeutic agents in a controlled manner. nih.gov The inclusion of D-amino acids can influence the self-assembly process and the mechanical properties of the resulting biomaterial. nih.gov

For instance, D-amino acids have been used to create peptide-based hydrogels with enhanced stability. nih.gov These hydrogels can serve as scaffolds for tissue engineering or as depots for sustained drug release. The ability to control the degradation rate of the scaffold by incorporating D-amino acids is a significant advantage in these research applications.

Protein Engineering and Functional Studies through Peptide Modification

This compound is a valuable tool for protein engineering and for studying protein function. chemimpex.com By synthetically modifying proteins with peptides containing D-glutamine, researchers can probe the structure-function relationships of proteins and create proteins with novel properties. chemimpex.comnih.gov

The chemical synthesis of entire proteins, or large protein domains, allows for the incorporation of D-amino acids at specific sites, which is not possible with traditional recombinant protein expression systems. nih.gov This "mirror-image" protein synthesis, where an all-D-amino acid version of a protein is created, is a powerful tool for structural biology and for the discovery of novel therapeutic leads. nih.govnih.gov D-proteins are resistant to proteolysis and can be used in applications such as mirror-image phage display to identify D-peptide ligands that are highly stable and have potential as drug candidates. nih.gov

Investigating Protein-Protein Interactions with D-Glutamine Containing Peptides

The incorporation of D-glutamine, via this compound, into synthetic peptides provides a powerful tool for probing the intricacies of protein-protein interactions (PPIs). These interactions are fundamental to virtually all cellular processes, and their dysregulation is often implicated in disease. Synthetic peptides that mimic or disrupt these interactions are invaluable for elucidating biological pathways and identifying potential therapeutic targets.

The use of D-amino acids, such as D-glutamine, can confer resistance to proteolytic degradation, enhancing the in vivo stability of peptide probes. This is a significant advantage when studying PPIs in complex biological environments. Furthermore, the specific stereochemistry of D-glutamine can be used to explore the conformational requirements of binding interfaces. Researchers can systematically replace L-amino acids with their D-counterparts to map the critical residues and their spatial orientations necessary for a specific protein interaction.

| Research Focus | Key Findings | Significance |

|---|---|---|

| Mapping binding interfaces of signaling proteins | Systematic substitution of L-amino acids with D-amino acids, including D-glutamine, identified critical residues for maintaining the binding affinity. | Provides a detailed understanding of the structural requirements for specific protein-protein interactions. |

| Development of stabilized peptide inhibitors | Peptides containing D-glutamine exhibited increased resistance to enzymatic degradation, leading to a longer half-life in biological assays. | Enables more robust and reliable studies of protein function in complex biological systems. |

| Probing conformational dependence of PPIs | The introduction of D-glutamine induced specific conformational changes in the peptide, altering its binding affinity and providing insights into the dynamic nature of the interaction. | Highlights the importance of peptide conformation in mediating protein-protein recognition. |

Elucidation of Enzyme Mechanisms and Substrate Dynamics

Peptides containing D-glutamine are instrumental in elucidating the mechanisms of enzyme action and understanding substrate dynamics. By synthesizing peptide substrates or inhibitors that incorporate D-glutamine, researchers can probe the active sites of enzymes and investigate the molecular basis of their specificity and catalytic activity.

For instance, the use of a D-amino acid can help to determine the stereochemical preference of an enzyme. If an enzyme that normally processes L-glutamine-containing substrates is unable to act on a D-glutamine-containing analogue, it provides strong evidence for the stereospecificity of the enzyme's active site. Conversely, if the enzyme can process the D-amino acid, it may suggest a more flexible active site or a different binding mode.

Furthermore, peptides incorporating D-glutamine can be used to study the kinetics of enzyme-substrate interactions. By measuring the rates of binding and catalysis, researchers can gain quantitative insights into the enzyme's mechanism. For example, the replacement of a key L-glutamine with its D-enantiomer can significantly alter the binding affinity (Km) or the catalytic rate (kcat), providing valuable information about the role of that specific residue in the enzymatic reaction.

Development of Complex Peptide Architectures

The chemical properties of this compound make it a valuable building block for the synthesis of complex peptide architectures beyond simple linear chains. These more intricate structures, such as cyclic, branched, and stapled peptides, often exhibit enhanced biological activity and stability compared to their linear counterparts.

Synthesis of Cyclic Peptides and Peptidomimetics

Cyclic peptides and peptidomimetics are of great interest in drug discovery and chemical biology due to their constrained conformations, which can lead to higher receptor affinity and selectivity. This compound can be readily incorporated into peptide sequences that are later cyclized. The synthesis of cyclic peptides often involves solid-phase synthesis of a linear precursor, followed by on-resin or in-solution cyclization. The inclusion of D-glutamine can influence the preferred conformation of the cyclic peptide, which in turn affects its biological activity.

Incorporation into Branched and Multi-Component Peptide Structures

Branched and multi-component peptide structures are used to create scaffolds for presenting multiple peptide epitopes, for example, in the development of synthetic vaccines or for creating multivalent ligands that can bind to multiple receptor sites simultaneously. The side chain of glutamine, protected with the Trt group, can be deprotected selectively to allow for the attachment of other peptide chains or molecular entities, creating these complex architectures.

| Peptide Architecture | Role of this compound | Research Application |

|---|---|---|

| Cyclic Peptides | Incorporated |

Research in Specific Biological Systems

Neuroscience Research Applications of Peptides Containing D-Gln(Trt)

The strategic incorporation of D-amino acids into peptide sequences is a key methodology in neuroscience for the development of potent and stable neuropeptide analogs. chemimpex.com Peptides containing D-amino acids are known to be involved in various biological functions, and their presence has been identified in neurotoxins and is associated with certain neurological conditions. mdpi.com The use of this compound allows for the precise insertion of D-glutamine into a peptide chain, creating analogs that can probe or modulate neurological pathways with greater stability than their natural counterparts. chemimpex.comnih.gov

One area of focus is the study of neuropeptides that act as neurotransmitters or neuromodulators. nih.gov For instance, agatoxins, a class of neurotoxin peptides, contain D-amino acids and function by blocking specific calcium channels in the nervous system. mdpi.com Researchers synthesize analogs of such neuropeptides to study their structure-activity relationships and their roles in signaling pathways. chemimpex.com The enhanced stability of D-amino acid-containing peptides is critical, as natural peptides are often rapidly degraded by enzymes in the central nervous system. nih.gov

Furthermore, research into age-related neurological diseases like Alzheimer's has shown an accumulation of D-amino acids in brain proteins, suggesting a link between non-enzymatic isomerization of amino acids from L- to D-forms and disease pathology. mdpi.com Synthetic peptides incorporating D-glutamine can be used as tools to understand the structural and functional consequences of this isomerization, contributing to advancements in understanding brain function and disease. chemimpex.commdpi.com

Table 1: Examples of D-Amino Acid-Containing Peptides in Neuroscience Context

| Peptide Class/Example | D-Amino Acid Position/Type | Biological Context/Function | Research Application |

| ω-agatoxin IV | D-Serine at position 46 | Neurotoxin from spider venom; potent blocker of P-type calcium channels. mdpi.com | Study of ion channel function and neuronal signaling. |

| Dermorphin | D-Alanine at position 2 | Opioid peptide from frog skin; potent analgesic. | Development of stable and potent pain therapeutics. |

| β-amyloid | D-Aspartic acid | Found in plaques of Alzheimer's patients. mdpi.com | Investigation of protein aggregation and neurodegenerative disease mechanisms. mdpi.com |

| Synthetic Neuropeptide Analogs | D-Glutamine (or other D-AAs) | Varies by design | Probing receptor binding, signaling pathways, and developing metabolically stable neurotherapeutics. chemimpex.comnih.gov |

Antimicrobial Peptide Research and Development

The rise of antimicrobial resistance (AMR) has spurred significant research into new therapeutic agents, with antimicrobial peptides (AMPs) emerging as a promising alternative to conventional antibiotics. asm.org A primary challenge in developing AMPs for clinical use is their susceptibility to degradation by proteases produced by both the host and the pathogens. mdpi.com The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely adopted strategy to overcome this limitation. mdpi.comscholaris.ca this compound is utilized in the synthesis of these stabilized AMPs.

Research has demonstrated that the incorporation of D-amino acids, including D-glutamine, can produce peptides that are not only resistant to proteolysis but also retain or even exhibit enhanced antimicrobial activity. mdpi.comscholaris.ca For example, a study on the AMP known as d-CONGA led to the development of a new variant, d-CONGA-Q7. This peptide, which features a polar glutamine inserted into the sequence, showed significantly improved activity against both planktonic bacteria and biofilms, along with lower toxicity to human cells. acs.org This finding highlights that the addition of glutamine can be a critical modification for enhancing the therapeutic profile of an AMP.

Table 2: Research Findings on Glutamine-Containing Antimicrobial Peptides

| Peptide | Modification | Key Findings | Reference |

| d-CONGA-Q7 | Insertion of a polar glutamine into the d-CONGA sequence. | Higher activity against planktonic and biofilm-forming bacteria; lower cytotoxicity compared to d-CONGA. | acs.org |

| D-TN6 | Designed AMP containing D-form amino acids. | Resistant to proteases, effective against antibiotic-resistant pathogens, and shows low toxicity. | mdpi.com |

| Polybia-CP derivative | Substitution with D-amino acids. | Enhanced stability against trypsin and chymotrypsin (B1334515) degradation. | scholaris.ca |

| General AMPs | Incorporation of D-Glutamine, D-allo-Isoleucine, and D-Threonine. | Reported to be more stable and highly active against Staphylococcus aureus and Mycobacterium tuberculosis. | scholaris.ca |

Role in Anticancer Agent Research

Peptides have gained significant attention as potential anticancer agents due to their ability to selectively target and disrupt cancer cell membranes or interfere with intracellular pathways. spandidos-publications.com Similar to antimicrobial peptide development, a major hurdle for anticancer peptides (ACPs) is their poor in vivo stability. The incorporation of non-natural amino acids, such as D-glutamine via this compound, is a key strategy to enhance proteolytic resistance and improve therapeutic potential. nih.gov

Research has shown that replacing L-amino acids with D-amino acids can lead to ACPs with improved stability and inhibitory activity, while sometimes reducing harmful effects on normal cells. nih.gov For example, in the development of dimeric peptides derived from lactoferricin, researchers used Fmoc-protected amino acids, including Fmoc-Gln(Trt)-OH and Fmoc-D-Arg(Pbf)-OH, to synthesize modified peptides. explorationpub.comexplorationpub.com These modifications, including the substitution of L-amino acids with their D-counterparts, were aimed at enhancing cytotoxic activity against cancer cell lines. explorationpub.comexplorationpub.com

The inclusion of specific amino acids can also be crucial for the mechanism of action. Glutamine itself is a key nutrient for cancer cell proliferation, and targeting glutamine metabolism is a known anticancer strategy. mdpi.com While the direct role of incorporating D-glutamine into a peptide to interfere with this pathway is an area of ongoing research, the structural contribution of glutamine residues is significant. The use of D-amino acids has been shown to affect the anticancer activity of peptide analogs; for instance, the number of D-leucine residues in Galaxamide analogs significantly influenced their anticancer potential. mdpi.com Cyclic peptides containing alternating D- and L-amino acids, with D-glutamine listed as a potential polar residue, have also been proposed as a class of anticancer agents. google.com

Table 3: Research on D-Amino Acid and Glutamine-Containing Anticancer Peptides

| Peptide/Analog Class | Modification Strategy | Research Finding | Reference |

| Lactoferricin Dimeric Peptides | Systematic substitution including L-Arg with D-Arg, alongside use of Fmoc-Gln(Trt)-OH in synthesis. | Modifications aimed to improve cytotoxic activity against colon cancer cell lines. | explorationpub.comexplorationpub.com |

| Galaxamide Analogs | Incorporation of D-leucine residues. | The number of D-amino acids significantly affected anticancer activity against cancer cell lines. | mdpi.com |

| Cyclic Peptides | Design includes alternating D- and L-amino acids, with D-glutamine as a potential component. | Proposed as a strategy to create peptides with anticancer activity and reduced toxicity. | google.com |

| General Anticancer Peptides (ACPs) | Replacement of L-amino acids with D-amino acids. | Can improve stability and inhibitory activities, and reduce hemolytic rate of normal cells. | nih.gov |

Analytical and Characterization Techniques in Research Involving Fmoc D Gln Trt Oh

Spectroscopic Characterization of the Compound and its Peptide Derivatives

Spectroscopic techniques are indispensable for the detailed structural analysis of Fmoc-D-Gln(Trt)-OH and peptides incorporating this amino acid derivative. These methods provide insights into the molecular framework and confirm the identity and purity of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules. For this compound and its peptide derivatives, ¹H NMR and ¹³C NMR are routinely used to confirm the presence of characteristic chemical groups and to establish the connectivity of atoms.

In a typical ¹H NMR spectrum of a compound containing the this compound residue, specific chemical shifts (δ) are expected for the protons of the fluorenylmethoxycarbonyl (Fmoc), trityl (Trt), and glutamine moieties. For instance, the aromatic protons of the Fmoc group typically appear as a series of multiplets in the range of δ 7.2 to 7.8 ppm. scienceopen.com The numerous protons of the trityl group also resonate in the aromatic region, often overlapping with the Fmoc signals. ub.edu The α-proton of the glutamine residue is a key indicator and usually appears as a multiplet at a distinct chemical shift. scienceopen.com

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbons of the Fmoc and glutamine groups, as well as the quaternary and aromatic carbons of the Fmoc and Trityl groups, give rise to characteristic signals that aid in the complete structural assignment. ub.edu

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Derivative Incorporating Fmoc-Gln(Trt) Moiety ub.edu

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.76 (d, J = 7.6 Hz, 2H) | Aromatic protons (Fmoc) |

| 7.58 (dd, J = 7.5, 7.5 Hz, 2H) | Aromatic protons (Fmoc) | |

| 7.38 (dd, J = 7.3, 7.3 Hz, 2H) | Aromatic protons (Fmoc) | |

| 7.19-7.34 (m, 17H) | Aromatic protons (Trt, Fmoc) | |

| 6.95 (s, 1H) | CONH | |

| 5.69 (d, J = 8.3 Hz, 1H) | OCONH | |

| 4.77 (m, 1H) | CH₂ | |

| 4.38 (d, J = 7.0 Hz, 2H) | CH₂ (Fmoc) | |

| 4.20 (dd, J = 6.9, 6.9 Hz, 1H) | CH (Fmoc) | |

| 3.64 (s, 3H) | O-CH₃ | |

| 3.18 (s, 3H) | N-CH₃ | |

| 2.36 (m, 2H) | CH₂-4 | |

| 2.16 (m, 1H) | CH₂-3 | |

| 1.83 (m, 1H) | CH₂-3 | |

| ¹³C NMR | 170.53 | CONH |

| 144.55 | Cq, Ar (Trt) | |

| 128.62 | CH, Ar (Trt) | |

| 127.87 | CH, Ar (Trt) | |

| 126.93 | CH, Ar (Trt) | |

| 70.57 | Cq (Trt) | |

| 32.13 | N-CH₃ | |

| 29.16 | CH₂-3 |

Note: This table is based on data for a Weinreb amide derivative of Fmoc-L-Gln(Trt)-OH and serves as a representative example of the types of signals observed.

Mass spectrometry (MS) is a crucial analytical tool for determining the molecular weight of this compound and its peptide derivatives, thereby confirming their identity and assessing their purity. Various ionization techniques are employed, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being particularly prevalent in peptide and amino acid analysis.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and large biomolecules like peptides. In ESI-MS, a sample solution is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This technique is often coupled with liquid chromatography (LC) for LC-MS analysis, providing both separation and mass information. scienceopen.comamazonaws.com

For this compound and peptides containing this residue, ESI-MS is used to determine the monoisotopic mass of the molecule with high accuracy. rsc.org This allows for the confirmation of the expected molecular formula and the identification of any potential impurities or side products. scienceopen.com

MALDI-TOF MS is another soft ionization technique that is widely used for the analysis of large biomolecules, including peptides. In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser is then used to irradiate the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. The mass-to-charge ratio of these ions is then determined by measuring their time of flight to a detector.

MALDI-TOF MS is particularly useful for the rapid analysis of peptide synthesis products to confirm the molecular weight of the target peptide and to assess the success of coupling and deprotection steps. biorxiv.orgscielo.org.mx It can readily detect the presence of deletion sequences or other byproducts. scielo.org.mx

Table 2: Example of MALDI-TOF MS Data for a Peptide Containing a Gln(Trt) Residue amazonaws.com

| Peptide Segment | Calculated Mass [M+H]⁺ (monoisotopic) | Observed Mass [M+H]⁺ (monoisotopic) |

| Peptide 4a | 738.4 | 738.1 |

Note: This data is for a synthetic peptide segment and illustrates the typical accuracy of MALDI-TOF MS in peptide analysis.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for both the analysis of purity and the purification of this compound and its peptide derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids and synthetic peptides. sigmaaldrich.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.orgnih.gov

The purity of this compound is typically specified by the manufacturer to be ≥98.0% as determined by HPLC. sigmaaldrich.comglentham.com In peptide synthesis, analytical RP-HPLC is used to monitor the progress of the synthesis, check the purity of the crude peptide after cleavage from the solid support, and to confirm the purity of the final, purified peptide. biorxiv.orgscielo.org.mx The retention time of the main peak in the chromatogram is characteristic of the target peptide, and the integration of the peak area allows for the quantification of its purity relative to any impurities present. nih.gov

Table 3: Typical HPLC Purity Specifications for this compound

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥ 98.0% | sigmaaldrich.comglentham.com |

| Enantiomeric Purity | ≥ 99.5% | sigmaaldrich.com |

The development of a suitable HPLC gradient is crucial for achieving good separation of the target peptide from any closely related impurities, such as deletion sequences or isomers. nih.gov By carefully optimizing the gradient of the organic solvent in the mobile phase, it is possible to obtain a detailed purity profile of the synthesized peptide. rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Advanced Separations

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the analysis of this compound and peptides derived from it. Its high resolution and sensitivity are indispensable for assessing the purity of the crude peptide and for the final purification steps. The use of sub-2 µm particle columns in UHPLC allows for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).

In a typical analytical workflow, reversed-phase UHPLC is employed, often with a C18 stationary phase. A gradient elution system, commonly using acetonitrile and water with additives like trifluoroacetic acid (TFA), is used to separate the target peptide from impurities generated during synthesis. rsc.org For instance, analytical HPLC can confirm the purity of synthesized peptides to be greater than 98%. sigmaaldrich.com The high purity of the initial this compound building block, often specified as ≥98.0% by HPLC, is critical for the success of the peptide synthesis. scientificlabs.com

Table 1: Representative UHPLC/HPLC Purity Data for Fmoc-Amino Acids and Peptides

| Compound/Peptide | Purity (%) | Reference |

| This compound | ≥98.0 | sigmaaldrich.comscientificlabs.com |

| Fmoc-L-Amino Acids (general) | >99.0 (ee) | phenomenex.com |

| Synthesized Peptides (general) | >98 | sigmaaldrich.comnih.gov |

| NBDY[53–68] (crude) | 98 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method frequently used to monitor the progress of chemical reactions during peptide synthesis, including the coupling of this compound. rsc.orgnih.gov By spotting the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can quickly assess the consumption of the starting materials and the formation of the desired product.

For example, after a coupling step, TLC can be used to check for the disappearance of the free amine of the growing peptide chain. Staining the TLC plate with a reagent like ninhydrin, which reacts with primary amines to produce a colored spot, allows for easy visualization. The absence of a ninhydrin-positive spot indicates a complete coupling reaction. The purity of this compound itself can also be checked using TLC, with specifications often requiring ≥98% purity by this method. sigmaaldrich.com

Table 2: Common Solvent Systems for TLC in Peptide Synthesis

| Solvent System Components | Ratio (v/v/v/v) | Application | Reference |

| Water/Acetic Acid/tert-Butyl Alcohol/Ethyl Acetate | 1:1:1:1 | Peptide analysis | nih.gov |

| Water/Acetic Acid/tert-Butyl Alcohol/Ethyl Acetate | 1:1:1:2 | Peptide analysis | nih.gov |

| Water/Acetic Acid/tert-Butyl Alcohol/Ethyl Acetate | 1:1:2:2 | Peptide analysis | nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is paramount, as the stereochemistry of the amino acids directly influences the structure and function of the resulting peptide. Chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of chiral molecules like amino acid derivatives. phenomenex.com

Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the enantioseparation of N-Fmoc protected amino acids. phenomenex.commdpi.com For instance, a Chiralpak IC column with an isocratic elution of hexane/isopropanol can be used to resolve the D- and L-isomers, with detection by UV absorbance. The enantiomeric purity of commercially available this compound is typically very high, often ≥99.5%. sigmaaldrich.com This high level of purity is crucial to prevent the formation of diastereomeric peptides during synthesis, which can be difficult to separate and may have different biological activities. phenomenex.com

Advanced Characterization Techniques for Peptides Containing D-Gln(Trt)

Once a peptide containing D-Gln(Trt) has been synthesized and purified, a variety of advanced techniques are employed to characterize its structure and function.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. ejbiotechnology.infocnr.it By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information about the presence of α-helices, β-sheets, and random coil structures. ejbiotechnology.infoportlandpress.com